3-Methoxy-5-methylpicolinic acid
Overview
Description
Scientific Research Applications
Chemosensor Development
Selective Metal Ion Detection
The synthesis and application of isatin appended rhodamine dyes, which are structurally related to picolinic acid derivatives, demonstrate their potential in selectively detecting metal ions such as Al^3+ ions. This suggests that 3-Methoxy-5-methylpicolinic acid derivatives could be tailored for specific chemosensor applications in environmental monitoring and bioanalysis due to their high sensitivity and selectivity towards certain metal ions (Anamika Dhara et al., 2014).
Medicinal Chemistry and Drug Design
Anticancer Drug Carriers
Methoxy-modified kaolinite has been studied as a novel carrier for anticancer drugs, highlighting the importance of methoxy groups in modifying material properties for drug delivery applications. This modification improves the loading capacity and controlled release of the drug, suggesting that 3-Methoxy-5-methylpicolinic acid could play a role in the development of drug delivery systems, particularly for targeted and controlled release (Daoyong Tan et al., 2017).
Tubulin Polymerization Inhibitors
Research on quinazoline derivatives for inhibiting tubulin polymerization, targeting the colchicine site, showcases the therapeutic potential of structurally related compounds in cancer treatment. This implies that derivatives of 3-Methoxy-5-methylpicolinic acid could be explored for their antitumor activities, contributing to the development of new anticancer agents (Xiao-Feng Wang et al., 2014).
Materials Science
Controlled Release Systems
The use of methoxy-modified kaolinite for high-capacity loading and controlled-release of herbicides demonstrates the utility of methoxy groups in modifying the interlayer space of kaolinite for improved guest molecule interaction. This suggests potential applications in agriculture for the controlled release of agrochemicals, which could be extended to other areas such as pharmaceuticals for drug release systems (Daoyong Tan et al., 2015).
properties
IUPAC Name |
3-methoxy-5-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(12-2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONMAXVFRANPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-methylpicolinic acid | |
CAS RN |
1256795-11-5 | |
Record name | 3-methoxy-5-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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